ADEMETIONINE 1, 4-BUTANE-DISULFONATE
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of ademetionine 1,4-butanedisulfonate follows International Union of Pure and Applied Chemistry conventions for complex organic salts containing sulfonium functional groups. The complete International Union of Pure and Applied Chemistry name is designated as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium; butane-1,4-disulfonate; butane-1,4-disulfonic acid. Alternative International Union of Pure and Applied Chemistry nomenclature includes the designation (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate; butane-1,4-disulfonic acid.
The compound is classified under the Chemical Abstracts Service registry number 101020-79-5, which serves as the primary identifier for this specific salt form. Additional synonyms include S-Adenosyl-L-methionine 1,4-butanedisulfonate sodium salt, Ademetionine butanedisulfonate, and S-Adenosyl-L-methionine disulfonate. The systematic naming reflects the complex stereochemistry present in the molecule, with multiple chiral centers requiring specific stereochemical descriptors (S, R) to define the absolute configuration at each asymmetric carbon atom.
The compound belongs to the broader chemical classification of 5'-deoxy-5'-thionucleosides, which are characterized by ribose moieties that are thio-substituted at the 5' position by S-alkyl groups. Within pharmaceutical classification systems, it is categorized under amino acids and derivatives with the Anatomical Therapeutic Chemical classification code A16AA02.
Properties
CAS No. |
133236-03-0 |
|---|---|
Molecular Formula |
C19H32N6O11S3 |
Molecular Weight |
616.676 |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-sulfobutane-1-sulfonate |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 |
InChI Key |
TYXBLACMHQBEEW-XKGORWRGSA-N |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Stability and Compatibility
Research has shown that ademetionine 1,4-butanedisulfonate exhibits sensitivity to environmental factors such as temperature, light, and pH levels. Compatibility studies indicate that when diluted with fructose or glucose solutions, the concentration of ademetionine decreases over time while the levels of impurities increase. Notably, discoloration occurs when ademetionine is mixed with fructose, suggesting a potential chemical reaction between these compounds .
Decomposition Pathways
Ademetionine can decompose through several pathways:
- Hydroxyl Oxidation : An unknown impurity identified during stability tests was speculated to be a hydroxyl oxidation product of ademetionine .
- Thermal Degradation : Increased temperatures can accelerate the breakdown of ademetionine into various byproducts, affecting its efficacy in clinical applications .
Reaction with Biological Molecules
Ademetionine participates in enzymatic reactions where it donates methyl groups to various substrates, including:
- Nucleic Acids : Methylation of DNA and RNA, influencing gene expression.
- Proteins : Modifying amino acids through methylation, impacting protein function and signaling pathways .
Stability Testing Results
| Condition | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Impurities Detected |
|---|---|---|---|
| Room Temperature (8h) | 100 | 95 | Methylthioadenosine |
| Refrigerated (24h) | 100 | 98 | None |
| Elevated Temperature (8h) | 100 | 90 | Hydroxyl oxidation |
Impurity Profile Analysis
| Impurity Type | Concentration Increase (%) | Time Period Observed |
|---|---|---|
| Methylthioadenosine | 15% | After 12 hours |
| Adenine | 10% | After 24 hours |
| Unknown Hydroxyl Product | Detected | After 8 hours |
Clinical Efficacy Results
| Study Type | Treatment Group | Control Group | Outcome |
|---|---|---|---|
| Randomized Controlled | Ademetionine + Standard Care | Standard Care | Improved liver enzymes |
| Observational Study | Ademetionine | None | Reduced pruritus |
Comparison with Similar Compounds
Ademetionine Disulfate Tosylate
Chemical Profile :
Therapeutic Use :
Pharmacokinetic and Clinical Differences :
S-Adenosylmethionine (SAMe) Free Base
Chemical Profile :
- The active moiety without salt conjugation (CAS 29908-03-0).
- Functions as a methyl donor in DNA/RNA methylation and synthesizes neurotransmitters (e.g., serotonin, dopamine) .
Therapeutic Use :
Advantages of Butanedisulfonate :
Ademetionine 1,4-Butanedisulfonate
- ICP Management : In a study of 246 patients, 94.27% received 1 g/day, achieving significant reductions in ALT/AST and bile acids when combined with ursodeoxycholic acid and polyene phosphatidylcholine .
- Post-Operative Liver Protection : Combined with ursodeoxycholic acid, it reduced ALT/AST levels by >50% within 7 days post-hepatic resection, outperforming standard therapy .
- Safety: No drug-related adverse reactions reported in clinical trials, even in breastfeeding mothers at standard doses .
Ademetionine Disulfate Tosylate
- Limited clinical data in obstetric or surgical contexts.
- USP monographs emphasize rigorous impurity controls (e.g., tosylate content ≤0.5%), ensuring batch consistency .
Pharmacokinetic and Formulation Considerations
- Butanedisulfonate: High solubility in water (0.24% w/v) supports intravenous use, ensuring rapid systemic delivery .
- Disulfate Tosylate : Primarily used in oral formulations due to stability in acidic environments, though parenteral use is less common .
Regulatory and Manufacturing Landscape
Preparation Methods
Microbial Fermentation Using Saccharomyces cerevisiae
The biosynthesis of ademetionine 1,4-butanedisulfonate begins with microbial fermentation using Saccharomyces cerevisiae strains optimized for SAMe production. The fermentation broth is directly processed or centrifuged to remove cellular debris, yielding a crude SAMe solution. Key parameters include pH maintenance at 4.0–5.0 and controlled aeration to enhance methionine uptake and SAMe accumulation. Post-fermentation, the broth undergoes ion exchange chromatography using weak-acid resins (e.g., JK110) to adsorb SAMe selectively.
Ion Exchange Chromatography and Elution
The adsorbed SAMe is washed with 0.1–0.2 mol/L acetic acid until the effluent pH drops below 3.0, effectively removing impurities. Elution with 0.1–0.2 mol/L 1,4-butanedisulfonic acid at a flow rate of 0.3–0.6 column volumes per hour yields SAMe-1,4-butanedisulfonate, with collection initiated when pH < 3.5. This step achieves >90% purity, though residual nucleotides and proteins necessitate further polishing.
Ultrafiltration and Final Stabilization
Ultrafiltration using membranes with a molecular weight cutoff of 1,000–15,000 Da removes high-molecular-weight contaminants. The retentate is concentrated under vacuum (<40°C) and crystallized using methanol-acetone (1:1) to yield a stable, hygroscopic powder. This method achieves a total yield of 60–75%, though scalability is limited by fermentation batch variability.
Chemical Synthesis Approaches
Methylation of L-Methionine Derivatives
A fully synthetic route involves methylating L-methionine derivatives using diethylene glycol dimethyl ether and boron trifluoride etherate in epoxy chloropropane. The methylating agent (Compound II) reacts with a methionine precursor (Compound III) in trifluoroacetic acid at −10°C to 0°C, forming SAMe (Compound IV) with >95% stereoselectivity for the (S,S)-isomer.
Salification with 1,4-Butanedisulfonic Acid
The SAMe intermediate is purified via weakly acidic cation-exchange resins (e.g., JK110) and salified with 0.3 N 1,4-butanedisulfonic acid. Crystallization from methanol-acetone mixtures yields the final product with 98–99% purity, though residual trifluoroacetic acid requires rigorous washing. This method achieves a total yield of 65–80%, outperforming fermentation in consistency but requiring costly reagents.
Purification and Stabilization Techniques
Ion Exchange and Adsorption Resins
Both fermentation and synthetic methods rely on ion exchange resins (e.g., JK110) for SAMe capture. Adsorption resins with low-polarity polymeric matrices (e.g., Amberlite XAD-4) further remove hydrophobic impurities, enhancing purity to >99%.
Ultrafiltration and Lyophilization
Ultrafiltration membranes (1–15 kDa) eliminate endotoxins and aggregates, while lyophilization stabilizes the product for long-term storage. However, SAMe remains sensitive to pH and temperature; solutions degrade rapidly above 25°C or at pH < 2.5.
Formulation Considerations
Tablet Compression and Coating
Direct compression of SAMe-1,4-butanedisulfonate with microcrystalline cellulose and croscarmellose sodium produces tablets meeting pharmacopeial standards for friability (<1%) and disintegration (<15 minutes). Granulation improves flowability but risks SAMe degradation at >60% relative humidity, necessitating controlled environments.
Solution Stability in Parenteral Formulations
When diluted with fructose or glucose injections, SAMe-1,4-butanedisulfonate degrades by 5–10% within 8 hours due to hydroxyl oxidation, forming a major impurity detectable via LC-MS/MS. Stabilizers like EDTA (0.01%) reduce metal-catalyzed oxidation, extending shelf life to 24 hours at 4°C.
Comparative Analysis of Preparation Methods
| Parameter | Fermentation | Chemical Synthesis |
|---|---|---|
| Yield | 60–75% | 65–80% |
| Purity | 90–95% | 98–99% |
| Scalability | Moderate | High |
| Cost | Low | High |
| Environmental Impact | Biodegradable | Solvent waste |
Fermentation is cost-effective but limited by batch variability, while chemical synthesis offers higher purity at elevated costs . Hybrid approaches combining enzymatic methylation with synthetic salification are under exploration.
Q & A
Q. What analytical methods are recommended for quantifying Ademetionine 1,4-Butane-Disulfonate in pharmaceutical formulations?
Q. What biochemical pathways involve Ademetionine 1,4-Butane-Disulfonate, and how do they influence experimental design?
Ademetionine is central to transmethylation (neurotransmitter synthesis) and transsulfuration (glutathione production). Researchers must account for its rapid racemization (S,S- to R,S-isomer) in pharmacokinetic studies. Stability-controlled storage (2–8°C, light-protected) and chiral chromatography are essential to isolate active isomers .
Q. How should researchers address instability during storage and handling?
Degradation occurs at ambient temperatures and humidity. Use lyophilized forms with sulfate–tosylate counterions to improve stability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess formulation stability during production .
Q. What clinical efficacy endpoints are validated for Ademetionine 1,4-Butane-Disulfonate in liver disease studies?
In hepatobiliary diseases, measure hepatic glutathione levels, liver enzyme normalization (ALT/AST), and bilirubin reduction. Retrospective clinical data show 61.79% of patients with hepatobiliary conditions received 1 g/day doses, often combined with glutathione .
Advanced Research Questions
Q. How can isomer-specific activity be reconciled with racemization in pharmacological studies?
The S,S-isomer is enzymatically active, but racemization to the R,S-isomer occurs over time. Use chiral HPLC to monitor isomer ratios (≥60% S,S-isomer initially) and establish expiry dates based on stability data. Pharmacopeial guidelines recommend labeling isomer content and tracking degradation kinetics .
Q. What statistical approaches resolve contradictions in clinical trial data on combination therapies?
In studies where 58.54% of patients received Ademetionine with glutathione, use multivariate regression to distinguish synergistic effects from confounding variables (e.g., disease severity). Retrospective analyses should include sensitivity testing for dosage variability and co-administered drugs .
Q. How can thermal analysis optimize tablet formulation stability?
TGA and DSC identify excipient compatibility and decomposition thresholds. For Ademetionine 1,4-Butane-Disulfonate, maintain processing temperatures below 135°C to avoid degradation. Excipients like microcrystalline cellulose improve thermal stability .
Q. What are the challenges in validating impurity profiles for regulatory compliance?
The Related Compounds test in pharmacopeial guidelines requires identifying degradation products (e.g., S-adenosylhomocysteine). Use LC-MS with high-resolution mass spectrometry (exact mass: 398.1226) to detect impurities at ≤0.1% thresholds. Surrogate standards mitigate reference material instability .
Q. How do single-cell RNA-seq studies address technical noise in Ademetionine’s neuroprotective mechanisms?
Single-cell data suffer from amplification bias and dropout effects. Apply imputation algorithms (e.g., MAGIC) and noise-reduction models to improve detection of Ademetionine’s methylation-related gene expression (e.g., COMT, DNMTs). Normalize using spike-in controls for low-input samples .
Q. What methodological gaps exist in cross-species pharmacokinetic studies?
Rodent models poorly replicate human transmethylation rates due to differences in methionine adenosyltransferase (MAT) activity. Use human hepatocyte spheroids or organoids to better predict hepatic metabolism and dose-response relationships .
Data Presentation and Analysis Guidelines
- Raw vs. Processed Data : Include processed HPLC chromatograms or stability curves in the main text; raw datasets belong in appendices .
- Uncertainty Analysis : Report confidence intervals for isomer ratios and degradation rates. Use error bars in dose-response graphs to reflect instrument variability (±5% for HPLC) .
- Contradictory Findings : Address discrepancies (e.g., clinical monotherapy vs. combination efficacy) through subgroup analysis or Bayesian meta-regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
